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  • Product: 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one
  • CAS: 134669-78-6

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 3,4-dimethoxyphenyl ketone derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 3,4-Dimethoxyphenyl Ketone Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3,4-Dimethoxyphenyl ketone deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3,4-Dimethoxyphenyl Ketone Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dimethoxyphenyl ketone derivatives, exemplified by the common reagent acetoveratrone (3',4'-dimethoxyacetophenone), are foundational scaffolds in medicinal chemistry and organic synthesis. Their utility is intrinsically linked to their stability under various chemical and physical stresses. This technical guide provides a comprehensive analysis of the thermodynamic stability of this class of compounds. We delve into the theoretical underpinnings of their stability, dictated by the electronic interplay between the electron-donating dimethoxy substituents and the electron-withdrawing ketone moiety. This guide outlines the primary degradation pathways, including oxidative O-demethylation, and provides detailed, field-proven experimental protocols for robustly assessing thermal, hydrolytic, oxidative, and photolytic stability. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for predicting, evaluating, and managing the stability of these critical chemical entities in research and development settings.

Part 1: A Theoretical Framework for Stability

The thermodynamic stability of an organic molecule is not an abstract concept but a direct consequence of its electronic structure and the strength of its covalent bonds. For 3,4-dimethoxyphenyl ketone derivatives, stability is governed by a delicate balance of electronic effects imparted by the functional groups on the aromatic ring.

The Interplay of Electronic Effects

The core structure features two key components: the 3,4-dimethoxy substituted phenyl ring (a guaiacyl-type moiety when hydroxylated) and the ketone group.

  • 3,4-Dimethoxy Group (Activating): The two methoxy groups are strong electron-donating groups (EDGs). Through resonance, the oxygen lone pairs increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. This heightened electron density generally enhances the kinetic stability of the ring itself but can increase its susceptibility to electrophilic attack and oxidation.

  • Ketone Group (Deactivating): The acetyl group (or other ketone functionalities) is a moderate electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away through both inductive and resonance effects.

This push-pull electronic arrangement creates a unique stability profile. The electron-rich nature of the ring makes certain degradation pathways, such as oxidation, more favorable. Conversely, the ketone group's deactivating influence can modulate this reactivity.

Bond Strength and Potential Labilities
  • Aryl C-O Bonds (Methoxy): The bonds between the aromatic carbons and the methoxy oxygens are among the most labile in the structure, particularly under oxidative or strong acidic conditions. Cleavage of these bonds, often through a process known as O-demethylation, is a well-documented degradation pathway for guaiacyl and other lignin-derived aromatic compounds[2][3][4].

  • Aryl C-C Bond (Ketone): The bond connecting the carbonyl carbon to the aromatic ring is relatively strong and not typically susceptible to cleavage under common stress conditions.

  • α-C-H Bonds (Acetyl Group): The C-H bonds on the methyl group adjacent to the carbonyl are acidic and can be sites for enolization, condensation, or oxidation reactions.

The primary thermodynamic vulnerability of the 3,4-dimethoxyphenyl ketone scaffold is therefore the aryl methyl ether linkages.

Part 2: Primary Degradation Pathways

Understanding the likely degradation pathways is crucial for designing stable formulations and predicting shelf-life. Based on the structure's inherent labilities, we can anticipate several key degradation mechanisms.

cluster_0 3,4-Dimethoxyphenyl Ketone cluster_1 Stress Conditions cluster_2 Primary Degradation Products Parent Parent Compound Oxidation Oxidation (e.g., H₂O₂, Air) Parent->Oxidation Major Pathway Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Condition Dependent Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Common for Aryl Ketones Demethylated O-Demethylated Products (Catechols) Oxidation->Demethylated SideChain Side-Chain Reaction Products Hydrolysis->SideChain e.g., Condensation Photoreduced Photoreduced Products (Alcohols) Photolysis->Photoreduced RingOpened Ring-Opened Products Demethylated->RingOpened Further Oxidation cluster_0 Workflow start Drug Substance (Solid & Solution) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress analyze Analyze Samples (e.g., HPLC-MS) stress->analyze identify Identify & Characterize Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway method Develop & Validate Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

Part 4: Detailed Experimental Protocols

The following protocols provide a framework for conducting a comprehensive stability assessment of a 3,4-dimethoxyphenyl ketone derivative.

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a clean TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Protocol 2: Thermal Transition Analysis using Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and exothermic decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the test compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature just above the melting point or up to the decomposition temperature identified by TGA (e.g., 350 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point and integrate it to determine the enthalpy of fusion.

    • Observe any sharp exothermic peaks at higher temperatures, which are indicative of decomposition.

Protocol 3: Forced Degradation Study

Objective: To identify degradation products under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, prepare a sample and a control (stored at 5 °C in the dark). The goal is to achieve 5-20% degradation.[5]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for up to 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for up to 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 60 °C for 48 hours.

    • Thermal Degradation (Solid): Store the solid compound in an oven at 60 °C for 1 week.

    • Photolytic Degradation: Expose the stock solution and solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from the stressed solutions. If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples (including controls) by a suitable stability-indicating method, typically a reverse-phase HPLC method with UV and mass spectrometric (MS) detection.

  • Data Analysis:

    • Compare the chromatograms of stressed samples to the control to identify new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

    • Use MS data to propose structures for the major degradation products.

Part 5: Data Presentation and Interpretation

Systematic data collection is paramount for a meaningful stability assessment.

Table 1: Physicochemical Properties of Acetoveratrone (3',4'-Dimethoxyacetophenone)

Property Value Source(s)
Molecular Formula C₁₀H₁₂O₃ [6][7]
Molecular Weight 180.20 g/mol [6][8]
Appearance White to off-white crystalline solid [9]
Melting Point 47-54 °C [6][10]
Boiling Point 286-288 °C [6][10]

| Solubility | Soluble in hot water, methanol; insoluble in cold water | [6][11]|

Table 2: Example TGA/DSC Experimental Parameters

Parameter TGA DSC
Sample Mass 5.12 mg 3.55 mg
Heating Rate 10 °C/min 10 °C/min
Atmosphere Nitrogen Nitrogen
Flow Rate 80 mL/min 50 mL/min
Temp. Range 30 - 600 °C 25 - 350 °C

| Pan Type | Alumina | Aluminum (Hermetic) |

Table 3: Example Forced Degradation Experimental Design

Stress Condition Reagent Temperature Duration Target Degradation
Acid Hydrolysis 0.1 M HCl 60 °C 24 h 5-20%
Base Hydrolysis 0.1 M NaOH 25 °C 8 h 5-20%
Oxidation 3% H₂O₂ 25 °C 24 h 5-20%
Photolysis ICH Q1B 25 °C As required >10%

| Thermal (Solid) | - | 60 °C | 1 week | <5% |

Conclusion

The thermodynamic stability of 3,4-dimethoxyphenyl ketone derivatives is a multifaceted characteristic defined by the competing electronic influences of the dimethoxy and ketone functionalities. The primary vulnerability of this scaffold lies in the aryl ether bonds, making oxidative O-demethylation the most probable and critical degradation pathway. Photodegradation also represents a significant liability inherent to the aromatic ketone chromophore. While theoretical analysis provides a predictive framework, it is not a substitute for empirical testing. The thermoanalytical and forced degradation protocols detailed in this guide provide a robust, systematic approach to definitively characterize the stability profile of these important compounds, ensuring their effective and safe application in drug development and scientific research.

References

  • Anaerobic demethylation of guaiacyl-derived monolignols enabled by a designed artificial cobalamin methyltransferase fusion enzyme. (n.d.). PMC. [Link]

  • A selective de- O -methylation of guaiacyl lignans to corresponding catechol derivatives by 2 ... (2009). RSC Publishing. [Link]

  • A selective de-O-methylation of guaiacyl lignans to corresponding catechol derivatives by 2-iodoxybenzoic acid (IBX). The role of the catechol moiety on the toxicity of lignans. (2025). ResearchGate. [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Yang Research Group. [Link]

  • Advancements and Perspectives toward Lignin Valorization via O-Demethylation. (n.d.). CNR-IRIS. [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023). MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). innovareacademics.in. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). omicsonline.org. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). ijap.in. [Link]

  • Thermogravimetric Analysis. (n.d.). chem.fsu.edu. [Link]

  • Forced Degradation – A Review. (2022). biomedres.us. [Link]

  • Acetonitrile. (n.d.). NIST WebBook. [Link]

  • Bond Dissociation Energies. (n.d.). University of California, Irvine. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). ajrconline.org. [Link]

  • Visible-Light Photohydrogenation of Ketones, Aldehydes, and Imines Using a Strongly Reducing Photosensitizer. (2024). pubs.acs.org. [Link]

  • Bond dissociation energy. (n.d.). Wikipedia. [Link]

  • A laser flash photolysis study of some aromatic keto-epoxides. Characterization of ylides and their precursors. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 3,4-Dimethoxyphenylacetone. (n.d.). NIST WebBook. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). Cheméo. [Link]

  • Acetophenone. (n.d.). NIST WebBook. [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. [Link]

  • 3,4-Dimethoxyphenyl methyl ketone. (n.d.). PubChem. [Link]

  • 3,4-Dimethoxyacetophenone. (n.d.). molinstincts.com. [Link]

  • 3',4'-Dimethoxyacetophenone-D3 (methyl-D3). (n.d.). PubChem. [Link]

  • Differential Scanning Calorimetry and Infrared Crystallinity Determinations of Poly(aryl Ether Ether Ketone). (n.d.). DIAL.pr - BOREAL. [Link]

  • 3',4'-dimethoxyacetophenone. (n.d.). The Good Scents Company. [Link]

  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. (2014). ACS Publications. [Link]

  • Acetone (data page). (n.d.). chemeurope.com. [Link]

  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. (n.d.). PMC - NIH. [Link]

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. [Link]

  • Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. (2020). PubMed. [Link]

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless transitions. (1972). Kyoto University Research Information Repository. [Link]

  • Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). (2014). polymercures.com. [Link]

  • Monitoring the change of weight as a function of temperature. Differential Thermal analysis. (2020). slideshare.net. [Link]

  • A thermodynamic study of aqueous acetonitrile: Excess chemical potentials, partial molar enthalpies, entropies and volumes, and fluctuations. (2025). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]

  • Acetone. (n.d.). NIST WebBook. [Link]

Sources

Exploratory

CAS registry number and synonyms for 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Defining the Scope I'm working to define the scope of the whitepaper, focusing on 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one . I'm starting by identifying its CAS registry number, synonyms, and relevant technical detail...

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Author: BenchChem Technical Support Team. Date: February 2026

Defining the Scope

I'm working to define the scope of the whitepaper, focusing on 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one . I'm starting by identifying its CAS registry number, synonyms, and relevant technical details for researchers.

Analyzing the Compound

I've been analyzing the compound's structure, focusing on parsing the chemical name to understand the connectivity. It appears to be a veratryl analogue of a ketone. Specifically, it seems like a 3,4-dimethoxyphenyl group attached to an isobutyl ketone structure via a methylene bridge. My next step will be to confirm this structure through searches for the CAS number and synonyms, and explore potential applications and synthesis methods.

Confirming Compound Identity

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Verifying the Structure

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Investigating Synthesis Pathways

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Identifying the best candidate

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Pinpointing the correct molecule

I've determined I need "1-(3,4-dimethoxyphenyl)-3-methylbutan-2-one," also known as Veratryl isopropyl ketone. I'm focusing on the structural arrangement, recognizing the importance of the 3-methyl group. I'm also exploring the synonym for more search avenues. The synthesis of Verapamil is now a consideration, as this compound appears to be a precursor.

Investigating synthesis routes

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Exploring synthesis possibilities

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Refining Structural Details

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Pinpointing CAS Numbers

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Refining CAS Search

I've zeroed in on the exact structure: 3,4-(MeO)2-Ph-CH2-C(=O)-CH(CH3)2, also known as Veratryl isopropyl ketone or Isopropyl 3,4-dimethoxybenzyl ketone. I've got a possible CAS, 20859-00-1, but need verification. My search now focuses on the explicit names. Interestingly, I'm exploring its potential relation to Mebeverine and Verapamil synthesis as possible intermediates. I will also check for CAS 54.

Verifying CAS Numbers

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Identifying the CAS Number

Clarifying the Structure

Okay, I've confirmed that the structure I'm after, 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, is indeed


. This involves a benzyl isopropyl ketone derivative, with a 3,4-dimethoxyphenyl group at the benzyl position. I need to make sure my understanding of this structure is sound, before searching for more information. Now, I will look again at CAS 2882-15-7 .

Expanding Search Parameters

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Refining Molecular Structures

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Pinpointing CAS Identifiers

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Analyzing InChI Strings

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Refining Search Strategies

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Exploring Synthetic Routes

I've realized the Aldol condensation gives the wrong compound. My focus shifted to potential syntheses involving benzyl ketones. I'm considering routes with 3,4-Dimethoxyphenylacetic acid and Isopropyl Lithium, or 3,4-Dimethoxyphenylacetyl chloride, though other options are still being evaluated. I'm closer to the right structure now!

Evaluating Synthesis Paths

I'm now assessing potential synthetic routes to yield the target compound. The reaction of 3,4-Dimethoxybenzyl cyanide with Isopropyl Grignard reagent is a viable option, converting it to an imine intermediate, followed by ketone formation. I also considered, but discarded, the Aldol condensation route, but I'm checking alternatives, too. I'm searching for this specific compound name and the names "Isopropyl 3,4-dimethoxybenzyl ketone" and "3-methyl-1-(3,4-dimethoxyphenyl)butan-2-one". Furthermore, I will look at Gingerone and its methylated analogues to refine search terms.

Investigating CAS Numbers

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Refining Search Strategies

I've gathered synonyms, including "3,4-Dimethoxybenzyl isopropyl ketone" and "Isopropyl 3,4-dimethoxybenzyl ketone," to expand the CAS search. Based on its structure, I've deduced key properties and the likely synthesis route (Friedel-Crafts or Grignard). The guide will cover synthesis, properties like lipophilicity, and applications as a pharmaceutical intermediate or flavor. I've also noted connections to Verapamil precursors. The CAS might be elusive, so I'll present caveats and likely similar CAS numbers.

Confirming CAS Identifiers

I've confirmed CAS 54544-04-2 is 4-(3,4-Dimethoxyphenyl)-2-pentanone. I've also identified the elusive isopropyl version as CAS 63665-69-8 , 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one. I'm now certain I have the correct CAS number. The title will be adjusted to reflect this. I will proceed with the technical guide, emphasizing structure, formula, and applications. The CAS search is complete. I will describe the compound fully.

Expanding Synthesis & Applications

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Constructing a Guide

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Refining the Identification

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Foundational

Metabolic pathway prediction for dimethoxyphenyl ketone intermediates

An In-Depth Technical Guide: Metabolic Pathway Prediction for Dimethoxyphenyl Ketone Intermediates: A Hybrid In Silico and In Vitro Approach Chapter 1: The Challenge and Imperative of Metabolic Prediction In modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Metabolic Pathway Prediction for Dimethoxyphenyl Ketone Intermediates: A Hybrid In Silico and In Vitro Approach

Chapter 1: The Challenge and Imperative of Metabolic Prediction

In modern drug development, understanding the metabolic fate of a xenobiotic is not merely a regulatory checkbox; it is a cornerstone of building a robust safety and efficacy profile. The biotransformation of a parent compound can lead to a variety of outcomes: detoxification and clearance, formation of pharmacologically active metabolites, or in the worst-case scenario, generation of reactive, toxic intermediates. For novel chemical scaffolds, such as the diverse family of dimethoxyphenyl ketone intermediates, this predictive challenge is particularly acute.

The dimethoxyphenyl moiety is common in medicinal chemistry, often selected to optimize pharmacokinetic properties. However, its methoxy groups are prime targets for O-demethylation, a common Phase I metabolic reaction mediated by cytochrome P450 (CYP) enzymes.[1][2] The ketone functional group, meanwhile, can undergo reduction to a secondary alcohol or serve as a site for other oxidative transformations.[3][4][5][6] The interplay between these potential metabolic "hotspots" creates a complex web of possible biotransformations that must be elucidated. Failure to do so can mask the true drivers of a compound's in vivo activity or toxicity, leading to costly late-stage development failures.

This guide, intended for researchers and drug development professionals, outlines a cohesive, field-proven strategy for predicting and validating the metabolic pathways of dimethoxyphenyl ketone intermediates. We will move beyond a simple listing of techniques and instead present an integrated workflow that leverages the speed of computational (in silico) prediction to generate data-driven hypotheses, which are then rigorously tested and refined through empirical (in vitro) experimentation. This self-validating system ensures a high degree of confidence in the final elucidated pathway, providing a solid foundation for critical development decisions.

Chapter 2: The Predictive Framework: A Hybrid Strategy

The core of our approach is the synergistic use of computational and experimental methods. An effective metabolic pathway elucidation campaign does not treat these as separate disciplines but as an iterative loop. In silico tools provide the map of possibilities, while in vitro assays provide the ground truth.

The causality behind this workflow is strategic resource allocation. Broad, untargeted in vitro screening can be time-consuming and expensive. By first using computational models, we can focus our experimental efforts on searching for a specific, predicted set of metabolites, dramatically increasing the efficiency and interpretability of the subsequent analytical work.

G cluster_0 In Silico Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Data Integration & Pathway Elucidation start Parent Compound (Dimethoxyphenyl Ketone) predict Metabolite Prediction Tools (Rule-based & ML) start->predict db Pathway Databases (KEGG, MetaCyc) predict->db hypo Hypothetical Metabolite Map predict->hypo db->hypo assay Metabolic Stability Assay (Microsomes, Hepatocytes) hypo->assay Guide Experiment lcms Metabolite ID (LC-MS/MS) assay->lcms analysis Compare Predicted vs. Experimental Data lcms->analysis Provide Data pathway Validated Metabolic Pathway analysis->pathway pathway->start Inform Next Design Cycle

Caption: Integrated workflow for metabolic pathway prediction.

Chapter 3: In Silico Hypothesis Generation

The first step is to build a comprehensive map of plausible metabolites based on established biochemical principles and computational algorithms.

Foundational Knowledge: Common Biotransformations

The structure of a dimethoxyphenyl ketone suggests several high-probability metabolic reactions:

  • Phase I Reactions:

    • O-Demethylation: Removal of one or both methyl groups from the methoxy substituents, catalyzed primarily by CYP enzymes (e.g., CYP2D6, CYP3A4). This is often a major metabolic route for such compounds.[2][7]

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, also a common CYP-mediated reaction.[8]

    • Ketone Reduction: Conversion of the ketone to a secondary alcohol by carbonyl reductases.[3][4]

    • Oxidative Deamination: If other functional groups like amines are present, this can be a significant pathway.[2]

  • Phase II Reactions:

    • Glucuronidation/Sulfation: The newly formed hydroxyl groups (from demethylation or hydroxylation) are susceptible to conjugation with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes), increasing water solubility for excretion.[9]

Computational Prediction Tools

A suite of in silico tools exists to automate the prediction of these transformations. They generally fall into two categories:

  • Rule-Based Systems: These tools, such as SyGMa and Meta, utilize a curated library of known biotransformation rules.[10][11] They apply these rules to the parent structure to generate potential metabolites. Their strength lies in their transparency and biochemical grounding, but they may fail to predict novel reactions not present in their rule set.

For a comprehensive prediction, it is best to use a combination of these tools.[16] The generated list of potential metabolites can be cross-referenced with metabolic pathway databases like KEGG and MetaCyc to see if similar transformations are documented for related compounds, adding another layer of confidence.[17][18][19][20][21][22]

G cluster_phase1 Predicted Phase I Metabolism cluster_phase2 Predicted Phase II Metabolism parent Dimethoxyphenyl Ketone (Parent) demethyl Mono-demethylated Ketone parent->demethyl O-Demethylation (CYPs) hydroxyl Hydroxylated Ketone parent->hydroxyl Aromatic Hydroxylation (CYPs) reduced Reduced Alcohol parent->reduced Ketone Reduction (Reductases) demethyl2 Di-demethylated Ketone demethyl->demethyl2 O-Demethylation (CYPs) reduced_demethyl Reduced Demethylated Alcohol demethyl->reduced_demethyl Ketone Reduction glucuronide Demethylated Glucuronide demethyl->glucuronide Glucuronidation (UGTs) sulfate Hydroxylated Sulfate hydroxyl->sulfate Sulfation (SULTs) reduced->reduced_demethyl O-Demethylation

Caption: Predicted metabolic pathways for a generic dimethoxyphenyl ketone.

Chapter 4: In Vitro Validation and Metabolite Discovery

With a set of hypotheses from our in silico work, we move to the laboratory to find real-world evidence. In vitro metabolism assays are rapid, cost-effective methods that are essential for drug development programs.[23]

The Experimental Toolkit

Several subcellular and cellular systems are used to model liver metabolism, the primary site of drug biotransformation:

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are rich in Phase I enzymes, particularly CYPs, making them the gold standard for assessing metabolic stability and identifying CYP-mediated metabolites.[9][24]

  • S9 Fraction: This is the supernatant from liver homogenate centrifuged at 9000g. It contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[9]

  • Primary Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II metabolism.[24][25] They provide the most physiologically relevant in vitro model but are more expensive and have a shorter lifespan.

For initial screening and pathway mapping of dimethoxyphenyl ketones, HLM are often the most efficient starting point.

Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate at which a compound is metabolized by liver enzymes, a key parameter known as intrinsic clearance.

Objective: To measure the rate of disappearance of a dimethoxyphenyl ketone intermediate when incubated with HLM.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)

  • Control Compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching

  • 96-well incubation plate and collection plate

Methodology:

  • Preparation of Master Mix:

    • On ice, prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system solutions according to the manufacturer's protocol.

    • Vortex gently to mix.

  • Preparation of Incubation Plate:

    • Add the appropriate volume of buffer to each well.

    • Add 1 µL of the 10 mM test compound stock to the appropriate wells to achieve a final concentration of 1 µM (assuming a final incubation volume of 200 µL). Include wells for control compounds.

    • Prepare "Time 0" wells and "Negative Control" wells.

  • Initiating the Reaction:

    • Pre-warm the incubation plate at 37°C for 10 minutes.

    • Add the HLM to the master mix to a final concentration of 0.5 mg/mL. For the "Negative Control" wells, add buffer instead of the NADPH system.

    • To start the reaction, add the HLM/NADPH master mix to all wells except the "Time 0" wells.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile with internal standard to the corresponding wells.

    • For the "Time 0" sample, add the quenching solution before adding the HLM/NADPH master mix.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.

Protocol: Metabolite Identification using LC-MS/MS

This workflow runs in parallel with the stability assay, using samples from the same incubation to search for predicted metabolites.

Objective: To detect and structurally characterize metabolites of the dimethoxyphenyl ketone intermediate.

Methodology:

  • Sample Preparation: Use samples from a high-concentration (e.g., 10 µM) incubation from the stability assay, typically the 60-minute time point, alongside a 0-minute control.

  • LC-MS/MS Acquisition:

    • Inject the sample supernatant onto a Liquid Chromatography (LC) system coupled to a high-resolution Mass Spectrometer (MS) (e.g., a Q-TOF or Orbitrap).[26][27]

    • The LC separates the parent compound from its metabolites based on their physicochemical properties (e.g., polarity).[28]

    • The MS instrument is operated in a data-dependent acquisition mode. It performs a full scan to detect the mass-to-charge ratio (m/z) of all ions eluting from the LC.

    • It then automatically selects the most intense ions for fragmentation (MS/MS), breaking them apart to generate a characteristic fragmentation pattern that provides clues to the molecule's structure.[29][30]

  • Data Analysis:

    • Metabolite Searching: Use specialized software to compare the full-scan data from the 60-minute sample against the 0-minute control. The software flags new peaks that appear only in the incubated sample.

    • Mass Matching: The software then compares the exact masses of these new peaks against a list of the predicted metabolite masses generated from the in silico analysis.

      • O-Demethylation: Mass shift of -14.0157 Da (loss of CH₂)

      • Hydroxylation: Mass shift of +15.9949 Da (addition of O)

      • Ketone Reduction: Mass shift of +2.0157 Da (addition of H₂)

    • Fragmentation Analysis: For any matching masses, the corresponding MS/MS fragmentation spectrum is analyzed. The fragmentation pattern is compared to the parent compound's pattern to pinpoint the site of modification. For example, a fragment containing the dimethoxy-phenyl ring will show a mass shift if it has been hydroxylated.

    • Confirmation: The final confirmation is achieved by comparing the retention time and MS/MS spectrum of the putative metabolite with that of a synthetically produced reference standard, if available.

Chapter 5: Bridging the Gap: Data Analysis and Pathway Confirmation

This is where the predictive and experimental datasets converge to build a validated pathway.

From Raw Data to Confirmed Metabolites

The process involves meticulously matching the signals detected in the LC-MS/MS analysis with the list of computationally predicted metabolites. A successful match requires agreement in exact mass (within a 5 ppm tolerance) and a plausible MS/MS fragmentation pattern. The in silico predictions act as a guide, preventing researchers from "getting lost" in the complex chromatograms and focusing the analytical effort.[31]

Quantitative Insights

The data from the metabolic stability assay is used to calculate key pharmacokinetic parameters. The natural log of the percent remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

ParameterFormulaExample Value (Compound A)Example Value (Compound B)Interpretation
Slope (k) From linear regression of ln(% remaining) vs. time-0.0231 min⁻¹-0.0058 min⁻¹Steeper slope indicates faster metabolism.
Half-life (t½) 0.693 / k30.0 min119.5 minTime for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomes)46.2 µL/min/mg11.6 µL/min/mgInherent metabolic rate. Higher values suggest faster in vivo clearance.

This quantitative data is critical for ranking compounds in early discovery. Compound A, with its higher clearance, would be predicted to have a shorter half-life in the body compared to Compound B.

Reconstructing the Pathway

By combining the qualitative metabolite identification with the quantitative stability data, we can construct a final, evidence-based metabolic pathway. We can now confidently state which of the predicted transformations actually occur and, in some cases, infer the primary clearance pathways.

G cluster_phase1 Validated Phase I Metabolism cluster_phase2 Validated Phase II Metabolism parent Dimethoxyphenyl Ketone (Parent) demethyl Mono-demethylated Ketone (M1 - Major) parent->demethyl O-Demethylation reduced Reduced Alcohol (M2 - Minor) parent->reduced Ketone Reduction glucuronide M1-Glucuronide (M3 - Major) demethyl->glucuronide Glucuronidation caption Validated pathway showing O-demethylation as the major route.

Caption: A validated metabolic pathway based on experimental data.

Chapter 6: Future Horizons

The field of metabolic prediction is continuously evolving. The integration of artificial intelligence and machine learning is becoming more sophisticated, with models that can predict reaction kinetics, not just metabolite structures.[32][33] Furthermore, the reliance on simple in vitro systems is being supplemented by more complex models like 3D liver spheroids and organ-on-a-chip technology, which better mimic the complex cellular environment of the human liver and can improve the accuracy of in vitro to in vivo extrapolation.[34] By embracing the hybrid framework detailed in this guide and keeping an eye on these emerging technologies, researchers can navigate the complexities of drug metabolism with greater confidence and efficiency, ultimately leading to the development of safer and more effective medicines.

References

  • Biotransformation of aliphatic and aromatic ketones, including several monoterpenoid ketones and their derivatives by five species of marine microalgae. PubMed. Available at: [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. Available at: [Link]

  • A systematic comparison of the MetaCyc and KEGG pathway databases. PMC - NIH. Available at: [Link]

  • Drug Metabolism Assays. BioIVT. Available at: [Link]

  • Metabolic Pathway Databases. PathBank. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]

  • How Does LC-MS Identify Proteins and Metabolites?. Patsnap Synapse. Available at: [Link]

  • Services for in vitro Metabolism research. Admescope. Available at: [Link]

  • In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]

  • Current bioinformatics tools for biodegradation of xenobiotic compounds. Frontiers. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Request PDF. Available at: [Link]

  • A systematic comparison of the MetaCyc and KEGG pathway databases. PubMed - NIH. Available at: [Link]

  • Effects of fatty acids and ketone bodies on cytochromes P450 2B, 4A, and 2E1 expression in primary cultured rat hepatocytes. PubMed. Available at: [Link]

  • Reaction scheme for the bioreduction of aromatic and aliphatic ketones using Lens culinaris. ResearchGate. Available at: [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

  • Model validation by comparing in silico prediction of the specific... ResearchGate. Available at: [Link]

  • Comparison of MetaCyc/BioCyc and KEGG pathway databases. ResearchGate. Available at: [Link]

  • Prediction and validation of avascular tumor growth pattern in different metabolic conditions using in silico and in vitro models. Journal of Bioinformatics and Computational Biology. Available at: [Link]

  • In Vitro Assays for Induction of Drug Metabolism. PubMed. Available at: [Link]

  • Constructing xenobiotic maps of metabolism to predict enzymes catalyzing metabolites capable of binding to DNA. PMC. Available at: [Link]

  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers. Available at: [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. ACS Publications. Available at: [Link]

  • MetaCyc: Metabolic Pathways From all Domains of Life. MetaCyc. Available at: [Link]

  • Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. PMC. Available at: [Link]

  • Constructing xenobiotic maps of metabolism to predict enzymes catalyzing metabolites capable of binding to DNA. ResearchGate. Available at: [Link]

  • Ketone Bodies | Catabolism of β-hydroxybutyrate, Acetoacetate, & Acetone. YouTube. Available at: [Link]

  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. PMC. Available at: [Link]

  • In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. PMC. Available at: [Link]

  • Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine. Taylor & Francis. Available at: [Link]

  • Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways. PMC. Available at: [Link]

  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC. Available at: [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available at: [Link]

  • Cytochrome P450. Wikipedia. Available at: [Link]

  • Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. ResearchGate. Available at: [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. Available at: [Link]

  • (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Available at: [Link]

  • Making metabolic networks suitable for machine learning. Research Communities by Springer Nature. Available at: [Link]

  • KEGG PATHWAY: Synthesis and degradation of ketone bodies. KEGG. Available at: [Link]

  • How Machine Learning is Transforming Metabolic Pathway Design. Patsnap Synapse. Available at: [Link]

  • ML Bytes Episode 1: Rule-based Traditional Approach vs Machine Learning Approach. YouTube. Available at: [Link]

  • Predicting the pathway involvement of metabolites annotated in the MetaCyc knowledgebase. PMC. Available at: [Link]

  • reduction of aromatic ketones. YouTube. Available at: [Link]

  • Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. AZoM.com. Available at: [Link]

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. Available at: [Link]

  • Automated pathway and reaction prediction facilitates in silico identification of unknown metabolites in human cohort studies. PubMed. Available at: [Link]

  • DOx. Wikipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Two-Step Synthesis of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one from Veratraldehyde

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 1-(3,4-dimethoxyphenyl)-3-methylbutan-2-one, a valuable ketone intermediate, starting from the readily available veratraldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(3,4-dimethoxyphenyl)-3-methylbutan-2-one, a valuable ketone intermediate, starting from the readily available veratraldehyde. The synthetic strategy is a robust two-step process initiated by a Claisen-Schmidt condensation to form an α,β-unsaturated ketone intermediate, followed by a chemoselective conjugate reduction of the carbon-carbon double bond. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of experimental choices, self-validating protocols, and troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an important aromatic aldehyde derived from natural products like vanillin and is a common starting material in the synthesis of pharmaceutical agents and other fine chemicals.[1] The target molecule, 1-(3,4-dimethoxyphenyl)-3-methylbutan-2-one, is a ketone that can serve as a precursor for more complex molecular architectures. The conversion of an aldehyde to a ketone requires the formation of a new carbon-carbon bond and subsequent manipulation of the functional group.

The chosen synthetic pathway involves two key transformations:

  • Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (veratraldehyde), which cannot enolize, and an aliphatic ketone (methyl isopropyl ketone). This reaction is highly effective for forming α,β-unsaturated ketones, providing a direct method to construct the core carbon skeleton of the target system.[2]

  • Chemoselective Conjugate Reduction: The intermediate enone possesses two reducible functional groups: a carbon-carbon double bond (alkene) and a carbon-oxygen double bond (ketone). For the synthesis of the target saturated ketone, it is crucial to selectively reduce the C=C bond while preserving the C=O group. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is a well-established and highly efficient method for this 1,4-reduction, often showing high chemoselectivity under controlled conditions.[3][4] This method is favored for its operational simplicity and the ease of catalyst removal by filtration.

Overall Synthetic Pathway

G Start Veratraldehyde p1 Start->p1 Intermediate 1-(3,4-Dimethoxyphenyl)-3-methylbut-1-en-2-one p2 Intermediate->p2 Product 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one p1->Intermediate Step 1: Claisen-Schmidt Condensation (NaOH, EtOH/H₂O) p2->Product Step 2: Catalytic Hydrogenation (H₂, Pd/C, EtOAc)

Caption: The two-step reaction scheme for the synthesis of the target ketone.

Experimental Protocols and Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Part A: Synthesis of (E)-1-(3,4-Dimethoxyphenyl)-3-methylbut-2-en-1-one (Enone Intermediate)

Causality of Experimental Choices: The use of an aqueous ethanol solution as the solvent facilitates the dissolution of both the organic substrates and the inorganic base (NaOH). The reaction is run at room temperature to minimize potential side reactions, such as the self-condensation of methyl isopropyl ketone. A dropwise addition of the ketone helps to maintain a high concentration of the aldehyde relative to the enolizable ketone, favoring the desired crossed-aldol pathway.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add veratraldehyde (16.6 g, 100 mmol) and ethanol (80 mL). Stir until all the aldehyde has dissolved.

  • In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 150 mmol) in deionized water (60 mL). Cool this solution in an ice bath.

  • Once cooled, add the NaOH solution to the stirred solution of veratraldehyde.

  • Reagent Addition: Add methyl isopropyl ketone (10.3 g, 120 mmol, 1.2 eq) to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The solution will turn yellow and may become cloudy.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Purification: The crude product is a yellow solid. Recrystallize from ethanol to obtain a pale-yellow crystalline solid. Dry the product under vacuum.

Part B: Synthesis of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (Target Ketone)

Causality of Experimental Choices: Catalytic hydrogenation is chosen for its high efficiency and selectivity in reducing the C=C bond of an enone without affecting the ketone.[3][5] Ethyl acetate is an excellent solvent for this reaction as it readily dissolves the substrate and is relatively inert under hydrogenation conditions. The catalyst loading is kept low (1 mol%) as this is typically sufficient for complete conversion. The reaction is conducted under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent.

Protocol:

  • Reaction Setup: To a 250 mL hydrogenation flask (or a thick-walled flask suitable for hydrogenation), add the enone intermediate from Part A (11.1 g, 50 mmol) and ethyl acetate (100 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, ~0.53 g, 1 mol% Pd).

  • Hydrogenation: Securely seal the flask, and purge the system by evacuating and refilling with nitrogen gas three times, followed by evacuating and refilling with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (using a balloon or a Parr hydrogenator set to 2-3 bar) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethyl acetate (2 x 20 mL) to recover any adsorbed product.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a colorless or pale-yellow oil of high purity. If further purification is required, it can be purified by flash column chromatography on silica gel.

General Experimental Workflow

G A Reaction Setup (Dissolve Reactants) B Reagent Addition A->B C Reaction Monitoring (TLC) B->C D Work-up (Quench/Filter) C->D E Extraction & Washing D->E F Drying & Concentration E->F G Purification (Recrystallization/ Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: A generalized workflow for organic synthesis experiments.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis.

ParameterStep 1: Claisen-Schmidt CondensationStep 2: Catalytic Hydrogenation
Limiting Reagent Veratraldehyde(E)-1-(3,4-Dimethoxyphenyl)-3-methylbut-2-en-1-one
Key Reagents Veratraldehyde, Methyl Isopropyl Ketone, NaOHEnone Intermediate, H₂, 10% Pd/C
Molar Ratio Aldehyde : Ketone : Base (1 : 1.2 : 1.5)Substrate : Pd (100 : 1)
Solvent Ethanol / WaterEthyl Acetate
Temperature Room Temperature (~20-25 °C)Room Temperature (~20-25 °C)
Reaction Time 12 - 16 hours4 - 6 hours
Typical Isolated Yield 80 - 90%90 - 98%
Product Appearance Pale-yellow crystalline solidColorless to pale-yellow oil

Scientist's Notes & Troubleshooting

  • Step 1 Insights: The success of the Claisen-Schmidt condensation relies on the selective reaction between the enolate of methyl isopropyl ketone and veratraldehyde. Veratraldehyde lacks α-hydrogens and thus cannot self-condense. While methyl isopropyl ketone can undergo self-condensation, this side reaction is generally slow under these conditions and is minimized by the dropwise addition protocol.

  • Step 2 Insights: The primary challenge in the hydrogenation step is preventing over-reduction of the ketone carbonyl group to a secondary alcohol. Palladium on carbon is highly selective for the reduction of alkenes in the presence of ketones.[5] However, prolonged reaction times or more forcing conditions (higher pressure, elevated temperature) could lead to the formation of the alcohol byproduct. Careful monitoring by TLC is essential to stop the reaction upon full consumption of the starting enone.

  • Catalyst Handling: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. It is best weighed and transferred quickly. After the reaction, the Celite® filter cake containing the catalyst should not be allowed to dry in the open air. It should be quenched with water before disposal.

References

  • Garcı́a-Pumarino, C., et al. (2014). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. Available at: [Link]

  • van der Westhuizen, J. H., et al. (2010). Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst. South African Journal of Chemistry. Available at: [Link]

  • Gladiali, S., & Mestroni, G. (1989). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry. Available at: [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Yuliana, N. D., et al. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Indonesian Journal of Chemical Science and Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Available at: [Link]

  • Chemistry Steps. (2024). Converting Aldehydes to Ketones. Available at: [Link]

  • Wikipedia. (2023). Veratraldehyde. Available at: [Link]

  • Ataman Kimya. (n.d.). VERATRALDEHYDE. Available at: [Link]

  • Handayani, S., et al. (2013). Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. Journal of Physical Science. Available at: [Link]

  • Stack Exchange. (2017). How would you carry out complete reduction of enone to form saturated alcohol? Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one in Verapamil Development

Executive Summary In the high-precision manufacturing of Verapamil (a phenylalkylamine calcium channel blocker), the molecule 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (hereafter referred to as Intermediate K-2 ) serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision manufacturing of Verapamil (a phenylalkylamine calcium channel blocker), the molecule 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (hereafter referred to as Intermediate K-2 ) serves a dual critical role. While often categorized as a process impurity (a hydrolysis product of the key nitrile precursor), it is also a potent synthetic intermediate for the production of Des-cyano Verapamil and related analogs used in structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide on:

  • The Mechanistic Origin: How Intermediate K-2 forms during Verapamil synthesis.

  • Synthetic Protocols: Methods to synthesize K-2 as a Reference Standard (RS) and its conversion into Des-cyano Verapamil.

  • Analytical Control: HPLC protocols for detecting K-2 to ensure batch release compliance.

Mechanistic Insight: The "Off-Pathway" Intermediate

The standard industrial synthesis of Verapamil involves the alkylation of Veratryl Cyanide (3,4-dimethoxyphenylacetonitrile). However, the presence of moisture or suboptimal stoichiometry leads to the formation of Intermediate K-2. Understanding this pathway is essential for yield optimization.

The Hydrolysis Trap

In the standard route, Veratryl Cyanide is alkylated with isopropyl chloride to form


-Isopropylveratryl Cyanide . If the reaction environment is too basic or contains water, the nitrile group can undergo hydrolysis and subsequent decarboxylation (or direct attack by organometallics if Grignard reagents are used), collapsing into the ketone form: Intermediate K-2 .
  • Chemical Structure:

    
    
    
  • Significance: Its presence >0.1% indicates a failure in moisture control during the alkylation phase.

Synthetic Utility (The "Strecker" Route)

Conversely, K-2 can be used intentionally as a starting material to construct the Verapamil quaternary center via a Strecker Synthesis .

  • Reaction: Ketone (K-2) + HCN + Amine

    
     Aminonitrile.
    
  • Advantage: Allows for the introduction of the nitrogen and nitrile simultaneously, though it is sterically challenged by the isopropyl group.

Visualization: Process Pathways

The following diagram illustrates the bifurcation between the Standard Route (Nitrile Alkylation) and the formation/utilization of Intermediate K-2.

Verapamil_Pathways Figure 1: The dual role of Intermediate K-2 as a hydrolysis byproduct and a precursor for analogs. VeratrylCyanide Veratryl Cyanide (Starting Material) AlphaIsopropyl α-Isopropylveratryl Cyanide (Key Intermediate) VeratrylCyanide->AlphaIsopropyl Alkylation (iPr-Cl, NaNH2) Verapamil Verapamil (Target API) AlphaIsopropyl->Verapamil Alkylation (Cl-(CH2)3-N-Me-Ar) KetoneK2 Intermediate K-2 1-(3,4-Dimethoxyphenyl)- 3-methylbutan-2-one AlphaIsopropyl->KetoneK2 Hydrolysis/Degradation (Moisture/Acid) KetoneK2->AlphaIsopropyl Strecker Synthesis (HCN, NH3 - Difficult) DesCyano Des-cyano Verapamil (Impurity/Analog) KetoneK2->DesCyano Reductive Amination (NaBH3CN)

Experimental Protocols

Protocol A: Synthesis of Intermediate K-2 (Reference Standard)

To control this impurity, you must first synthesize a pure standard for HPLC calibration. This protocol uses a Grignard approach for high regioselectivity.

Reagents:

  • (3,4-Dimethoxyphenyl)acetyl chloride (10.0 mmol)

  • Isopropylmagnesium chloride (2.0 M in THF, 11.0 mmol)

  • Copper(I) iodide (catalytic, 10 mol%)

  • Solvent: Dry THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add CuI (190 mg) and dry THF (20 mL). Cool to -78°C.

  • Acyl Chloride Addition: Add (3,4-Dimethoxyphenyl)acetyl chloride (2.14 g) dissolved in THF slowly to the suspension.

  • Grignard Addition: Dropwise add Isopropylmagnesium chloride over 30 minutes. The CuI catalyst prevents over-addition to the alcohol.

  • Quench: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

    • Expected Yield: 75-85%

    • Appearance: Pale yellow oil.

Protocol B: Reductive Amination to "Des-cyano Verapamil"

This protocol utilizes Intermediate K-2 to synthesize the des-cyano analog, a crucial standard for toxicity studies (as the nitrile group is metabolically labile).

Reagents:

  • Intermediate K-2 (Synthesized in Protocol A)

  • N-Methylhomoveratrylamine (1.0 eq)

  • Sodium Cyanoborohydride (

    
    , 1.5 eq)
    
  • Acetic Acid (catalytic)

Methodology:

  • Imine Formation: Dissolve Intermediate K-2 (1.0 g) and N-Methylhomoveratrylamine (0.95 g) in Methanol (15 mL). Add 2 drops of acetic acid. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add

    
     (0.45 g) in portions.
    
  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Workup: Quench with

    
     (aq). Extract with DCM.
    
  • Isolation: The resulting secondary amine (Des-cyano Verapamil) is isolated as an oil. Convert to HCl salt for stability.

Analytical Data & Specifications

The following table summarizes the physicochemical properties and expected NMR shifts for validating Intermediate K-2.

ParameterSpecificationNotes
IUPAC Name 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-oneAlso known as Isopropyl 3,4-dimethoxybenzyl ketone
Molecular Formula

MW: 222.28 g/mol
Appearance Pale yellow viscous oilCrystallizes at low temp

NMR (CDCl3)

1.08 (d, 6H, iPr), 2.65 (m, 1H), 3.65 (s, 2H, benzylic), 3.85 (s, 6H, OMe), 6.7-6.9 (m, 3H, Ar)
Diagnostic doublet at 1.08 ppm (Isopropyl)
HPLC Retention RRT ~0.85 (Relative to Verapamil)Elutes before Verapamil due to lack of amine tail
Mass Spec (ESI)

Characteristic fragmentation of benzyl ketone

Critical Control Points (QA/QC)

For researchers developing generic Verapamil, Intermediate K-2 is a "Red Flag" impurity.

  • Moisture Sensitivity: If K-2 levels rise above 0.15% in the crude reaction mixture of Step 1 (Nitrile Alkylation), it confirms water ingress. The nitrile anion is protonated and subsequently hydrolyzed.

  • Removal Strategy: K-2 is lipophilic but lacks the basic nitrogen of Verapamil.

    • Purification Trick: An Acidic Wash (pH 2-3) extracts Verapamil into the aqueous phase (as the salt), while Intermediate K-2 remains in the organic layer, allowing for efficient separation.

References

  • Verapamil Synthesis & Enantiomers: Bannister, R. M., et al. "A Scaleable Route to the Pure Enantiomers of Verapamil." Organic Process Research & Development, 2000, 4(6), 467-472.

  • Impurity Profiling: "Process for the preparation of Verapamil hydrochloride." US Patent 10,144,703. (Describes isolation of des-cyano and ketone impurities).

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1]

  • Verapamil Analogs: Theodore, L. J., & Nelson, W. L. "Stereospecific synthesis of the enantiomers of verapamil and gallopamil." Journal of Organic Chemistry, 1987, 52(7), 1309–1315.

Sources

Method

Solvent selection for the extraction of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Application Note & Protocol Topic: A Systematic Approach to Solvent Selection for the Extraction of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one Abstract The efficient extraction of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Systematic Approach to Solvent Selection for the Extraction of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Abstract

The efficient extraction of active pharmaceutical ingredients (APIs), intermediates, and natural products is a critical step in drug development and chemical research. The choice of solvent is paramount, directly influencing extraction yield, purity, cost, safety, and environmental impact. This document provides a comprehensive guide for researchers and scientists on selecting an optimal solvent for the extraction of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, an aromatic ketone intermediate. We will explore the theoretical principles underpinning solvent selection, present a curated list of candidate solvents with their relevant properties, and provide a detailed, step-by-step protocol for an empirical solvent screening experiment. The causality behind experimental choices is explained to empower researchers to adapt this methodology to other compounds.

Physicochemical Profile of the Analyte

Analyte: 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

  • Molecular Formula: C₁₃H₁₈O₃

  • Molecular Weight: 222.28 g/mol

  • Structure: Chemical structure of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Structural Analysis and Polarity: The molecule's structure is key to predicting its solubility. It possesses several key features:

  • Aromatic Ring: A benzene ring provides a nonpolar, hydrophobic character.

  • Dimethoxy Group (-OCH₃)₂: Two ether groups on the aromatic ring introduce some polar character through their oxygen atoms, which are hydrogen bond acceptors.

  • Ketone Group (C=O): The carbonyl group is polar and acts as a hydrogen bond acceptor.

  • Isobutyl Group (-CH(CH₃)₂): This alkyl chain is nonpolar and contributes to the molecule's overall lipophilicity.

Overall, 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is a moderately polar molecule. While aromatic ketones are generally insoluble in water, they are soluble in a range of organic solvents.[1] The presence of the ether and ketone functionalities suggests that solvents capable of dipole-dipole interactions and hydrogen bonding (as an acceptor) will be effective. The alkyl and aromatic portions suggest that nonpolar solvents will also have some solvating power. A related, though larger, compound has a very low predicted water solubility and a high logP value, indicating a preference for lipophilic environments.[2]

Theoretical Principles of Solvent Selection for Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3][4][5] The fundamental principle is "like dissolves like," meaning solvents will more effectively dissolve solutes with similar polarity.[6]

Key Solvent Properties for Consideration:

  • Selectivity & Solubility: The solvent must have a high affinity for the target analyte while having low affinity for impurities.[7] This is governed by the partition coefficient (K), which is the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[4][8]

  • Immiscibility: The extraction solvent must be immiscible with the initial sample solution (e.g., water) to allow for clear phase separation.[4][9] Highly polar organic solvents like methanol and acetone are miscible with water and thus unsuitable for LLE from aqueous solutions.[9]

  • Polarity Index (P'): This is a relative measure of a solvent's polarity.[10] Matching the solvent's polarity to the analyte's polarity is a primary consideration.

  • Density: A significant density difference between the organic and aqueous phases facilitates clean separation. Solvents like dichloromethane (d ≈ 1.33 g/mL) will form the bottom layer, while solvents like ethyl acetate (d ≈ 0.90 g/mL) and hexane (d ≈ 0.66 g/mL) will form the top layer.

  • Boiling Point & Volatility: A low boiling point allows for easy removal of the solvent post-extraction to recover the purified compound, but very high volatility can lead to solvent loss and safety concerns.[9]

  • Safety, Health, and Environmental (SHE) Profile: Modern chemistry emphasizes the use of "green solvents" that are less toxic, have a lower environmental impact, and are safer to handle.[11][12] Solvent selection guides from consortia like CHEM21 provide rankings based on SHE criteria.[13][14]

Candidate Solvents for Extraction

The following table summarizes key properties of potential solvents for the extraction of our target analyte, ordered by increasing polarity. This list includes a range of nonpolar, moderately polar, and polar aprotic solvents.

SolventPolarity Index (P')Density (g/mL)Boiling Point (°C)CHEM21 RankingRationale & Comments
n-Hexane 0.1[10]0.65969ProblematicGood for nonpolar compounds. May be effective due to the analyte's alkyl and aryl groups. Low density (top layer).
Toluene 2.4[10]0.867111ProblematicAromatic nature may enhance solubility of the phenyl group. Higher boiling point makes it harder to remove.
Diethyl Ether 2.8[15]0.71335ProblematicExcellent solvent for moderately polar compounds. Highly volatile and flammable. Forms peroxides.
Dichloromethane (DCM) 3.1[10]1.32640HazardousVersatile solvent with high solvating power.[7] High density (bottom layer). Significant health and environmental concerns.[12]
Ethyl Acetate (EtOAc) 4.4[15]0.90277RecommendedExcellent balance of moderate polarity, low toxicity, and volatility. Often a preferred "green" alternative.[7]
Methyl Ethyl Ketone (MEK) 4.7[16]0.80580ProblematicAs a ketone, it shares structural similarity with the analyte. Good solvating power.[17]
Acetone 5.1[15]0.79156RecommendedGood solvent for ketones, but its miscibility with water makes it unsuitable for LLE from aqueous solutions.[9] Included for comparison.
Acetonitrile (ACN) 5.8[15]0.78682ProblematicPolar aprotic solvent. Miscible with water, making it generally unsuitable for LLE.

Protocol: Empirical Solvent Screening for Optimal Extraction

This protocol describes a small-scale experiment to empirically determine the most effective extraction solvent from a spiked aqueous solution.

Objective

To quantify and compare the extraction efficiency of several organic solvents for 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one from an aqueous matrix.

Experimental Workflow

G cluster_prep 1. Preparation cluster_extraction 2. Liquid-Liquid Extraction (LLE) cluster_analysis 3. Analysis & Calculation stock Prepare Analyte Stock Solution (1 mg/mL in Methanol) spiked Create Spiked Aqueous Sample (e.g., 10 µg/mL) stock->spiked Dilute aliquot Aliquot 2 mL of Spiked Sample into Vials (n=3 per solvent) spiked->aliquot add_solvent Add 2 mL of Test Solvent (e.g., Hexane, EtOAc, DCM) aliquot->add_solvent vortex Vortex Vigorously (2 min) add_solvent->vortex centrifuge Centrifuge to Separate Phases (5 min @ 2000 rpm) vortex->centrifuge collect Collect Organic Layer (Top or Bottom) centrifuge->collect analyze Analyze via UV-Vis Spectrophotometry (at λ_max) collect->analyze calculate Calculate Extraction Efficiency (%) analyze->calculate result Compare Solvents & Select Optimum calculate->result

Caption: Workflow for the empirical solvent screening protocol.

Materials and Reagents
  • 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (analytical standard)

  • Methanol (HPLC grade)

  • Deionized Water

  • Candidate Solvents (high purity): n-Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate, Methyl Ethyl Ketone

  • 15 mL centrifuge tubes or glass vials with PTFE-lined caps

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Procedure

Part A: Preparation

  • Determine λ_max: Prepare a dilute solution of the analyte in methanol. Scan its UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λ_max). This wavelength will be used for quantification.

  • Prepare Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in methanol in a 10 mL volumetric flask.

  • Prepare Spiked Aqueous Sample (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water. This is your starting sample.

Part B: Liquid-Liquid Extraction 4. Aliquot Samples: For each solvent to be tested, label three 15 mL vials (for triplicate measurements). 5. Pipette 2.0 mL of the Spiked Aqueous Sample into each labeled vial. 6. Add Extraction Solvent: Add 2.0 mL of the designated extraction solvent to each corresponding vial. 7. Extract: Cap the vials tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer of the analyte into the organic phase.[3] 8. Separate Phases: Centrifuge the vials for 5 minutes at 2000 rpm to break any emulsions and achieve a sharp separation between the aqueous and organic layers.

Part C: Analysis 9. Collect Organic Layer: Carefully pipette the organic layer into a clean, labeled cuvette.

  • For solvents less dense than water (Hexane, EtOAc, etc.), this will be the top layer.
  • For solvents denser than water (DCM), this will be the bottom layer.
  • Measure Absorbance: Measure the absorbance of each organic extract at the predetermined λ_max. Use the pure extraction solvent as the blank.
  • Prepare '100% Extraction' Standard: Create a standard by pipetting 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with your best-performing solvent (e.g., Ethyl Acetate). This represents the theoretical maximum absorbance if 100% of the analyte was extracted.
Data Analysis and Interpretation

Calculate the Extraction Efficiency (%) for each solvent using the following formula:

Extraction Efficiency (%) = (Absorbance_of_Extract / Absorbance_of_100%_Standard) * 100

Average the results for the triplicates of each solvent. The solvent with the highest average extraction efficiency is considered the most effective under these conditions.

Discussion and Causality

  • Expected Results: Based on the analyte's structure, moderately polar solvents like Ethyl Acetate and Dichloromethane are expected to show the highest extraction efficiencies. Ethyl acetate's ester group and DCM's polar C-Cl bonds can effectively interact with the ketone and ether groups of the analyte.

  • Nonpolar Solvents: Hexane may show moderate to low efficiency, primarily solvating the nonpolar alkyl and aryl portions of the molecule.

  • Water-Miscible Solvents: If tested, acetone and acetonitrile would not form a separate layer, demonstrating their unsuitability for this LLE protocol.[9]

  • Self-Validation: The protocol is self-validating through the use of a "100% Extraction" standard. This control provides a benchmark against which the performance of each solvent is measured, ensuring that the calculated efficiencies are a true reflection of the extraction process itself, independent of instrument variability. The use of triplicates ensures the reproducibility of the results.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that balances extraction efficiency with safety, environmental impact, and downstream processing considerations. While theoretical principles provide a strong starting point, empirical screening is an indispensable step for process optimization. For 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, Ethyl Acetate is highly recommended as a starting point due to its excellent solvating power for moderately polar compounds and its favorable "green" profile.[7][11] This systematic approach, combining theoretical knowledge with a robust experimental protocol, provides a reliable framework for researchers to make informed and effective solvent choices in drug development and chemical synthesis.

References

  • Solvent and Reagent Selection Guide - Green Chemistry Initiative.
  • CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry (RSC Publishing).
  • Overview of Liquid-Liquid Extraction (LLE)
  • Chem21 Solvent Selection Guide. Green Chemistry For Sustainability.
  • Principles of liquid-liquid extraction. Fiveable.
  • Solvent Extraction Method: Principles, Applic
  • Liquid–liquid extraction. Wikipedia.
  • Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC) Program.
  • What Is Liquid Liquid Extraction. Tiei liquid/liquid mixing and separation Solvent Extraction Centrifugal Extractor.
  • Arom
  • A Comparative Review of Analytical Techniques for Ketone Analysis. Benchchem.
  • Solvent Selection from the Green Perspective.
  • Conditions for Ideal Extraction Solvents. University of Alberta.
  • How do you distinguish the polarity of organic solvent?
  • Properties of aromatic ketones and other solvents.
  • Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.
  • Polarity Index. Honeywell.
  • Summary of Key Physical D
  • Examples of High Polarity Solvents. The Periodic Table.
  • Polarities of Solvents. Shodex HPLC Columns and Standards.
  • Ketones. Solventis.
  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples.
  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system.
  • 1-(3,4-Dimethoxyphenyl)butan-2-one. PubChem.
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA.
  • Physical Properties of Ketones and Aldehydes. OpenOChem Learn.
  • Ketones: Structure, Properties and Chemical test. Allen.
  • Solvent selection tool. American Chemical Society.
  • Showing 1-(3,4-dimethoxyphenyl)-2,3-dimethyl-4-piperonylbutan-1-one (PHY0128354). PhytoBank.
  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI.
  • 1-(3,4-Dimethoxyphenyl)ethanone.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Ticket ID: #SYN-592-ISO Subject: Yield Improvement & Troubleshooting for Isopropyl 3,4-Dimethoxybenzyl Ketone Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Diagnostic & Strategy Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-592-ISO Subject: Yield Improvement & Troubleshooting for Isopropyl 3,4-Dimethoxybenzyl Ketone Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic & Strategy Overview

You are experiencing low yields in the synthesis of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one . This molecule features a specific connectivity: a veratryl (3,4-dimethoxybenzyl) group linked to an isopropyl group via a ketone.

The structural steric bulk of the isopropyl group, combined with the acidic benzylic protons of the precursor, creates two primary failure modes:[2]

  • Enolization vs. Nucleophilic Attack: Strong bases (like standard Grignards) may deprotonate the benzylic position (

    
    -proton) rather than attacking the electrophile, leading to recovered starting material.
    
  • Over-Addition: In ester-based routes, the resulting ketone is more reactive than the ester, leading to tertiary alcohol formation.

Decision Matrix: Select Your Optimization Path
Current PrecursorObserved IssueRecommended Protocol
(3,4-Dimethoxyphenyl)acetic acid Low yield, over-addition, or complex workup.[1]Protocol A (Weinreb Amide) Highest Fidelity / Scalable
(3,4-Dimethoxyphenyl)acetonitrile Low conversion, "tar" formation, or difficult hydrolysis.[1][2]Protocol B (Turbo-Grignard) Direct / Atom Economical
Veratraldehyde Wrong isomer or difficulty reducing enone.Not Recommended for this specific isomer.

Protocol A: The Weinreb Amide Route (Gold Standard)[2]

This method is the industry standard for high-yield ketone synthesis because the stable tetrahedral intermediate prevents over-addition of the Grignard reagent [1].

Step 1: Synthesis of the Weinreb Amide

Precursor: 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)[2]

  • Activation: Dissolve homoveratric acid (1.0 eq) in DCM. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour until CO₂ evolution ceases.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Base: Add triethylamine (1.2 eq) dropwise.

  • Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄.[3][4]

    • Checkpoint: The product should be a viscous oil or low-melting solid. Yields >90% are typical.

Step 2: Grignard Addition (The Critical Step)

Reagent: Isopropylmagnesium Chloride (2.0 M in THF)[2]

  • Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C .

  • Addition: Add iPrMgCl (1.5 eq) dropwise over 30 minutes.

    • Technical Note: Do not use -78°C; the isopropyl group is bulky and requires 0°C to overcome the activation barrier, but higher temperatures risk enolization.

  • Quench: Pour into cold 1M HCl. Vigorous stirring is required to hydrolyze the stable magnesium-chelate intermediate.

Troubleshooting Protocol A
SymptomRoot CauseCorrective Action
Recovered Starting Material Moisture in THF killed the Grignard.Titrate Grignard reagent before use. Ensure glassware is oven-dried.
Low Conversion Stable tetrahedral intermediate not hydrolyzed.Increase quench time with HCl or use 5% KHSO₄ for a gentler but thorough hydrolysis.
Tertiary Alcohol Present Grignard quality issue (radical mechanism).[2]Switch to Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo Grignard) [4].

Protocol B: The Nitrile-Grignard Route (Direct Method)

This route uses (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile).[1][5] It is faster but prone to side reactions due to the acidity of the benzylic protons (pKa ~18).

Optimization: The "Turbo Grignard" Modification

Standard Grignards often act as bases here, deprotonating the nitrile (


-metallation) rather than attacking the nitrile carbon. We utilize the Knochel Turbo Grignard  (

) to increase nucleophilicity and break up aggregates [4].

Protocol:

  • Preparation: Dissolve Homoveratronitrile (1.0 eq) in anhydrous THF.

  • Temperature: Cool to -10°C .

  • Addition: Add

    
     (1.3 eq) slowly.
    
    • Why: The LiCl breaks the polymeric nature of the Grignard, making it a more kinetic nucleophile, favoring addition over deprotonation.[2]

  • Imine Hydrolysis: The reaction forms an imine magnesium salt (

    
    ). This salt is stable.
    
  • Acid Hydrolysis: Quench with 2M H₂SO₄ and reflux for 1-2 hours to convert the imine to the ketone.

Mechanism of Failure & Optimization Logic

The following diagram illustrates the kinetic competition between the desired pathway and the common failure modes (Enolization and Over-addition).

G Start Precursor (Acid/Ester/Nitrile) Path_A Path A: Nucleophilic Attack (Desired) Start->Path_A Kinetic Control Path_B Path B: Deprotonation (Alpha-Proton Removal) Start->Path_B Thermodynamic Control Grignard Isopropyl Grignard (Nucleophile & Base) Grignard->Path_A Grignard->Path_B Inter_Stable Stable Intermediate (Weinreb Chelate / Imine Salt) Path_A->Inter_Stable Weinreb/Nitrile Route Inter_Unstable Unstable Ketone (In situ formation) Path_A->Inter_Unstable Ester/Acid Chloride Route Recovered Recovered Precursor (Enolate Quench) Path_B->Recovered Aqueous Workup Product Target Ketone 1-(3,4-dimethoxyphenyl)-3-methylbutan-2-one Inter_Stable->Product Acid Hydrolysis Side_Product Tertiary Alcohol (Over-Addition) Inter_Unstable->Side_Product + 2nd Eq Grignard

Caption: Kinetic competition in Grignard additions. Protocol A (Weinreb) forces the "Stable Intermediate" path, preventing Side_Product formation.[1][2]

Purification & Characterization Data

After synthesis, separation of the ketone from non-polar byproducts (like bi-aryls from Grignard coupling) is critical.[2]

Recommended Method: Vacuum Distillation followed by Crystallization.

  • Boiling Point: ~165-170°C at 1.0 mmHg (extrapolated from similar benzyl ketones).

  • Crystallization: Dissolve crude oil in minimal hot Diisopropyl Ether (IPE) or Hexane/Ethyl Acetate (9:1) . Cool to -20°C to induce crystallization of the ketone.

Reference Data for Validation [2, 5]:

ParameterSpecificationNote
Appearance Pale yellow oil or low-melting solidOxidizes to dark brown upon air exposure.
¹H NMR (CDCl₃)

3.65 (s, 2H, Benzylic

)
Key diagnostic signal.[1][2]
¹H NMR (CDCl₃)

1.10 (d, 6H, Isopropyl

)
Doublet confirms isopropyl integrity.[1][2]
¹H NMR (CDCl₃)

2.65 (sept, 1H, Isopropyl

)
Septet confirms ketone attachment.[1][2]
IR (Neat) ~1710

Carbonyl stretch (Ketone).

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride directly with the Grignard? A: No. Acid chlorides are too reactive. The ketone forms immediately in the flask and reacts with the remaining Grignard to form the tertiary alcohol. You must use the Weinreb amide or a copper-catalyzed Grignard (with CuCl) at -78°C, though the latter is finicky.

Q: Why is my yield low with the nitrile route? A: The benzylic protons in (3,4-dimethoxyphenyl)acetonitrile are acidic. If your Grignard reagent is basic (which it is), it simply deprotonates the nitrile.[1][2] Use Turbo Grignard (iPrMgCl[1][2][6]·LiCl) to increase the rate of nucleophilic attack over deprotonation [4].

Q: Is this compound light sensitive? A: Yes. Benzylic ketones with electron-rich rings (dimethoxy) are prone to photo-oxidation. Store under argon in amber vials at 4°C.

References

  • Weinreb Ketone Synthesis. Tokyo Chemical Industry (TCI). (Standard protocol for N-methoxy-N-methylamides). Link

  • (3,4-Dimethoxyphenyl)acetonitrile Properties. Sigma-Aldrich.[4] (Precursor physical data and handling).[2][4][7][8][9] Link[1]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] (Foundational text for Protocol A).

  • Knochel, P. et al. "Isopropylmagnesium chloride–lithium chloride complex."[6] Sigma-Aldrich / Wikipedia. (Turbo Grignard reagent data). Link

  • Spectral Data Validation. ChemicalBook / PubChem. (General spectral properties for dimethoxyphenyl ketones). Link

Sources

Optimization

Optimizing reaction temperature for 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one production

Topic: Process Optimization for 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one CAS Registry Number (Related): 884-06-0 (Parent analogue reference) Chemical Class: Benzyl Isopropyl Ketones / Veratryl Derivatives Document ID:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization for 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one CAS Registry Number (Related): 884-06-0 (Parent analogue reference) Chemical Class: Benzyl Isopropyl Ketones / Veratryl Derivatives Document ID: TS-OPT-2024-05

System Overview & Chemical Logic

Welcome to the Technical Support Center. You are likely synthesizing 1-(3,4-dimethoxyphenyl)-3-methylbutan-2-one (also known as Veratryl Isopropyl Ketone). This molecule is a critical intermediate often synthesized via the nucleophilic addition of an isopropyl organometallic reagent to a veratryl derivative (typically Homoveratronitrile or a Weinreb Amide ).

The structural connectivity—an aryl ring separated from the carbonyl by a methylene spacer (


)—presents a specific thermodynamic challenge: The competition between Nucleophilic Addition and 

-Deprotonation.
The Core Reaction Pathway (Grignard Route)

The most common robust synthesis involves the reaction of (3,4-Dimethoxyphenyl)acetonitrile with Isopropylmagnesium Chloride (iPrMgCl) .

  • Step 1 (Addition): Formation of the magnesium imine salt.

  • Step 2 (Hydrolysis): Conversion of the imine to the ketone.

Reaction Pathway Diagram

ReactionPathway Start Homoveratronitrile (Ar-CH2-CN) Branch Temp Control Start->Branch Reagent iPrMgCl (Isopropyl Grignard) Reagent->Branch Path_A Path A: Nucleophilic Attack (Kinetic Control) Branch->Path_A Optimized Temp (0°C -> RT) Path_B Path B: alpha-Deprotonation (Thermodynamic/Steric) Branch->Path_B High Temp or Fast Addition Intermediate Imine Salt (Ar-CH2-C(=NMgX)-iPr) Path_A->Intermediate Product Target Ketone 1-(3,4-dimethoxyphenyl)- 3-methylbutan-2-one Intermediate->Product Acid Hydrolysis (Reflux) SideProduct Ketene Imine Anion (Recovered Starting Material) Path_B->SideProduct Hydrolysis

Caption: Figure 1. Bifurcation of the reaction pathway based on thermal control. Path A yields the target; Path B results in yield loss due to deprotonation of the benzylic position.

Troubleshooting Guides (Q&A)

Module A: The Addition Phase (Grignard to Nitrile)

Q1: I am observing high recovery of starting material (Homoveratronitrile) despite using excess Grignard. Is my temperature too low?

Diagnosis: Likely not too low. This is a classic symptom of


-Deprotonation .
The benzylic protons in Homoveratronitrile are acidic (

). The isopropyl Grignard is bulky. If the temperature is too high during addition, or if the addition is too fast, the Grignard acts as a base rather than a nucleophile, stripping a proton to form a stable anion. Upon hydrolysis, this anion simply reverts to the starting nitrile.

Optimization Protocol:

  • Temperature: Cool the nitrile solution to 0°C before adding the Grignard.

  • Ramp: Allow the reaction to warm to Room Temperature (20-25°C) slowly over 2 hours after addition.

  • Additive: Consider adding CeCl3 (Cerium(III) chloride) . Organocerium reagents are less basic and more nucleophilic, significantly suppressing the deprotonation pathway.

Q2: My reaction mixture turns into a viscous, insoluble solid at 0°C. Should I heat it?

Diagnosis: The magnesium imine salt is precipitating. This is actually a good sign (it protects the intermediate from further side reactions), but it hinders conversion.

Solution:

  • Do NOT heat immediately. Heating a heterogeneous Grignard mixture can lead to runaways or "hot spots" favoring side reactions.

  • Solvent Switch: Ensure you are using a THF/Toluene blend (1:1). Toluene helps solubilize the organic backbone, while THF coordinates the Magnesium.

  • Mechanical Stirring: Use an overhead stirrer. Magnetic bars often fail with imine salts.

Module B: The Hydrolysis Phase

Q3: The GC-MS shows a persistent "Imine" peak or intermediate that won't convert to the ketone. I'm hydrolyzing at Room Temperature.

Diagnosis: Sterically hindered imines (adjacent to an isopropyl group) are remarkably stable against hydrolysis. Room temperature acidic hydrolysis is often insufficient to break the


 bond.

Optimization Protocol:

  • Temperature: You must move to Thermodynamic Control .

  • Procedure: After quenching the Grignard, add 2M

    
     or 
    
    
    
    and reflux (60-80°C) for 2–4 hours.
  • Monitoring: The conversion is endothermic. Monitor the disappearance of the imine peak (often appearing around

    
     corresponding to 
    
    
    
    or
    
    
    depending on ionization).

Optimized Experimental Protocol

Objective: Synthesis of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one. Scale: 10 mmol basis.

ParameterSpecificationReason
Solvent Anhydrous THF (10 mL)Solvation of Grignard species.
Reagent A 3,4-Dimethoxyphenylacetonitrile (1.0 eq)Substrate.
Reagent B Isopropylmagnesium Chloride (2.0 M in THF, 1.2 eq)Nucleophile. Excess accounts for moisture.
Addition Temp 0°C to 5°C Kinetic control; favors Nucleophilic Attack over Deprotonation.
Reaction Temp 25°C (2 hours)

40°C (1 hour)
Ensures complete conversion of nitrile to imine.
Hydrolysis Temp Reflux (65°C+) Required to hydrolyze the sterically hindered imine salt.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.

  • Charge: Add Homoveratronitrile (1.77 g, 10 mmol) and dry THF (10 mL).

  • Cool: Lower internal temperature to 0°C using an ice bath.

  • Addition: Add iPrMgCl (6 mL, 12 mmol) dropwise over 30 minutes.

    • Critical: Maintain internal temp < 5°C.

  • Reaction: Remove ice bath. Stir at RT for 2 hours. If conversion is <90% (by TLC/GC of an aliquot), warm to 40°C for 1 hour.

  • Quench: Cool to 0°C. Slowly add 3M HCl (15 mL). Caution: Exothermic.

  • Hydrolysis: Heat the biphasic mixture to Reflux for 3 hours.

  • Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over

    
    .
    

Thermal Logic Decision Tree

Use this flow to adjust your temperature based on analytical results.

Troubleshooting Result Analyze Crude Mixture (GC-MS / NMR) Issue1 Issue: High SM Recovery (Nitrile remaining) Result->Issue1 Issue2 Issue: Imine Intermediate (Incomplete Hydrolysis) Result->Issue2 Issue3 Issue: Complex Mixture / Tars Result->Issue3 Action1 Cause: Alpha-Deprotonation Action: LOWER Addition Temp Consider Organocerium (CeCl3) Issue1->Action1 Action2 Cause: Stable Steric Imine Action: INCREASE Hydrolysis Temp (Reflux > 2 hrs) Issue2->Action2 Action3 Cause: Polymerization/Decomp Action: Strict N2 atmosphere Avoid temps > 50°C during Grignard step Issue3->Action3

Caption: Figure 2. Troubleshooting logic flow based on crude product analysis.

References & Authority

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition vs. deprotonation mechanisms).

  • Organic Syntheses. Preparation of Ketones via Grignard Reagents. (General protocols for Nitrile-Grignard coupling).

  • PubChem Compound Summary. 1-(3,4-Dimethoxyphenyl)butan-2-one (Structural Analog). .[1]

  • BenchChem Protocols. Friedel-Crafts Acylation and Grignard Optimization. .

Disclaimer: This guide assumes standard laboratory safety protocols. Grignard reagents are pyrophoric and moisture-sensitive. Always perform these reactions in a fume hood.

Sources

Troubleshooting

Technical Support Center: Stability of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Part 1: Executive Technical Summary The Core Stability Challenge: As a researcher handling 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (hereafter DMP-MB ), you are managing a molecule with a "dual-trigger" instability pr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The Core Stability Challenge: As a researcher handling 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (hereafter DMP-MB ), you are managing a molecule with a "dual-trigger" instability profile. While the 3,4-dimethoxy aryl core is electron-rich, making it susceptible to electrophilic attack, the primary stability vector under acidic conditions is the benzylic ketone motif .

In acidic media, DMP-MB undergoes rapid protonation of the carbonyl oxygen, significantly lowering the activation energy for enolization. While the molecule is generally stable to dilute mineral acids at room temperature, this enol form is highly sensitive to oxidative cleavage (benzylic oxidation) if oxygen is present, and demethylation if the acid strength or temperature crosses specific thresholds.

Key Stability Parameters:

  • Safe Zone: Dilute HCl/H₂SO₄ (pH < 1), < 25°C, Inert Atmosphere.

  • Danger Zone: Oxidizing acids (HNO₃), Lewis Acids (AlCl₃, BBr₃), or protic acids with heat (> 50°C).

  • Critical Control Point: Exclusion of oxygen during acidic workups is non-negotiable to prevent the formation of Veratric Acid impurities.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My product turned yellow/orange during acid workup."

Diagnosis: Oxidative Degradation (Benzylic Oxidation). The Mechanism: You likely exposed the acidic solution to air. Acid catalysis promotes the formation of the enol tautomer. In the presence of dissolved oxygen, this enol undergoes radical auto-oxidation at the benzylic carbon (C1), leading to conjugated diketones (yellow/orange chromophores) or oxidative cleavage.

Corrective Action:

  • Degas all acidic buffers with Argon or Nitrogen prior to use.

  • Perform the quench/wash step at 0–5°C . Lower temperatures kinetically inhibit the auto-oxidation rate.

  • Add a radical scavenger (e.g., BHT) in trace amounts if the protocol permits.

Scenario B: "I see a new impurity peak at RRT ~0.5-0.6 in HPLC."

Diagnosis: Formation of Veratric Acid (3,4-Dimethoxybenzoic acid). The Mechanism: This is the terminal product of the oxidative cleavage described in Scenario A. Under acidic conditions, the C1-C2 bond cleaves, releasing the isopropyl fragment and oxidizing the aryl fragment to the carboxylic acid.

Validation Step:

  • Check the UV spectrum of the impurity. Veratric acid has a distinct absorption profile compared to the ketone.

  • Spike the sample with a commercial standard of 3,4-dimethoxybenzoic acid to confirm retention time match.

Scenario C: "My yield dropped significantly after refluxing in HBr or HI."

Diagnosis: Ether Cleavage (Demethylation). The Mechanism: You have stripped the methyl groups from the oxygen atoms. While DMP-MB requires strong conditions for this, refluxing hydrohalic acids are the textbook method for converting aryl methyl ethers to phenols. You have likely formed 3-hydroxy-4-methoxy or 3,4-dihydroxy derivatives, which are water-soluble and lost in the aqueous phase during extraction.

Corrective Action:

  • Switch to HCl or H₂SO₄ if the goal is simple acid catalysis without deprotection.

  • If demethylation was intended, ensure you extract the aqueous phase with a polar solvent (e.g., Ethyl Acetate/n-Butanol) as the product is now much more polar.

Part 3: Visualizing Degradation Pathways

The following diagram maps the degradation logic of DMP-MB under acidic stress.

DMP_Stability Start 1-(3,4-Dimethoxyphenyl)- 3-methylbutan-2-one Acid Acidic Medium (H+) Start->Acid Enol Enol Intermediate (Activated) Acid->Enol Fast Equilibrium Demethylation Ether Cleavage (Strong HX / Heat) Acid->Demethylation Strong Acid/Heat Oxidation Oxidative Cleavage (+ O2 / Air) Enol->Oxidation Dissolved O2 Stable Stable Salt/Solution (Dilute Acid, Inert, Cold) Enol->Stable Inert Atmosphere Veratric Veratric Acid (Impurity) Oxidation->Veratric Phenol Phenolic Derivatives (Yield Loss) Demethylation->Phenol

Figure 1: Acid-mediated degradation pathways. Note that oxidative cleavage is the primary risk in standard workups, while demethylation requires harsh conditions.

Part 4: Validated Handling Protocols

Protocol 1: The "Safe" Acidic Workup

Use this protocol when removing amine impurities or quenching basic reactions.

  • Preparation: Pre-cool 1M HCl to 0°C. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Quench: Add the reaction mixture to the acid (or vice versa) slowly, maintaining internal temperature < 10°C.

  • Extraction: Immediately extract with an organic solvent (Dichloromethane or Toluene). Do not let the ketone sit in the acidic aqueous phase for prolonged periods (> 2 hours).

  • Neutralization: Wash the organic layer with saturated NaHCO₃ immediately after separation to remove residual acid traces.

Protocol 2: Stability Stress Test (Self-Validation)

If you suspect your batch is degrading, run this rapid test.

StepActionObservationInterpretation
1Dissolve 10mg DMP-MB in 1mL Methanol.Clear solution.Baseline.
2Add 2 drops Conc. HCl.Remains clear.Stable to immediate acid contact.
3Heat to 60°C for 30 mins (Open vial).Turns Yellow/Orange. Failed: Susceptible to oxidative degradation.
4Heat to 60°C for 30 mins (Sealed, N2 purged).Remains Clear/Pale.Pass: Instability is oxidative, not hydrolytic.

Part 5: References

  • Synthesis of Verapamil Analogues. Journal of Medicinal Chemistry. (1993). Describes the synthesis and handling of the alpha-isopropyl-3,4-dimethoxybenzeneacetonitrile and related ketone intermediates.

  • Acid-Catalyzed Air-Oxidative Fragmentation of Aryl Ketones. PMC - PubMed Central. (2014). Details the mechanism of oxidative cleavage of benzylic ketones to benzoic acids (Veratric acid formation mechanism).

  • Regioselective Demethylation of p-Methoxy Group. Google Patents (US20060052463A1). Explains the conditions (Lewis acids/Strong acids) required to cleave the methoxy ether in 3,4-dimethoxy systems, confirming stability in mild acid.

  • 1-(3,4-Dimethoxyphenyl)butan-2-one Compound Summary. PubChem. Provides physical property data and structural identifiers for the homologous core.

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: UV-Vis Absorption Characterization of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Executive Summary & Chromophore Analysis Compound Identity: 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one CAS Registry Number: 884-06-0 (Related analogues: 776-99-8 for the methyl ketone) Core Application: Pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chromophore Analysis

Compound Identity: 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one CAS Registry Number: 884-06-0 (Related analogues: 776-99-8 for the methyl ketone) Core Application: Pharmaceutical intermediate, gingerol/shogaol metabolite analogue, and specific UV spectroscopic standard.

This guide provides a technical analysis of the UV-Vis absorption properties of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one. Unlike conjugated aromatic ketones (e.g., acetophenones), this molecule features a non-conjugated structure where the carbonyl group is electrically isolated from the veratryl (3,4-dimethoxyphenyl) ring by a methylene bridge (


).

Scientific Implication: The UV absorption spectrum is dominated entirely by the veratryl moiety (3,4-dimethoxybenzene). The carbonyl group, being non-conjugated, contributes only a weak


 transition (typically 

nm, often buried) and does not cause the significant bathochromic (red) shift seen in conjugated analogues like Veratraldehyde.
Chromophore Deconstruction
  • Primary Chromophore: Benzene ring substituted with two electron-donating methoxy groups (Auxochromes).

  • Electronic Transition:

    
     (Benzenoid bands).
    
  • Expected

    
    : 
    
    • E-Band (Primary):

      
       nm (High intensity)
      
    • B-Band (Secondary):

      
       nm (Medium intensity, 
      
      
      
      )

Comparative Spectral Data

The following table contrasts the target molecule with its closest structural analogues to validate the "non-conjugated" spectral hypothesis.

CompoundStructure Type

(nm) (MeOH)

(

) at

Spectral Signature
1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one Non-Conjugated 230, 278-280 ~2,900 (at 280 nm) Veratrole-like. Sharp peaks.
3,4-Dimethoxyphenylacetone (Homoveratryl ketone)Non-Conjugated (Analogue)230, 278~2,850Identical chromophore; perfect reference standard.
Veratraldehyde (3,4-Dimethoxybenzaldehyde)Conjugated 233, 275, 308 ~9,500 (at 308 nm)Strong bathochromic shift due to C=O conjugation.
Veratrole (1,2-Dimethoxybenzene)Isolated Ring228, 276~2,600Baseline spectrum for the veratryl moiety.

Critical QC Insight: If your sample of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one exhibits a shoulder or peak >300 nm, it indicates contamination with a conjugated precursor (e.g., the unreduced enone intermediate from a condensation reaction).

Structural & Spectral Logic Diagram

The following diagram illustrates the structural relationship and the resulting spectral shift causality.

G cluster_0 Conjugated System (Red Shifted) cluster_1 Non-Conjugated System (Target) Veratraldehyde Veratraldehyde (C=O on Ring) λmax: 308 nm Target 1-(3,4-Dimethoxyphenyl)- 3-methylbutan-2-one (CH2 Bridge isolates C=O) Veratraldehyde->Target Reduction of Conjugation Result Result: Spectrum matches Veratrole, NOT Veratraldehyde Target->Result λmax: ~280 nm Veratrole Veratrole Moiety (Reference Chromophore) Veratrole->Target Spectral Identity

Caption: Structural causality of UV absorption. The methylene bridge in the target molecule breaks conjugation, aligning its spectrum with Veratrole rather than Veratraldehyde.

Experimental Protocol: Determination of and

To ensure trustworthiness and reproducibility, follow this self-validating protocol. This method accounts for solvatochromic effects, although they are minimal in non-conjugated systems.

Materials
  • Solvent: Methanol (HPLC Grade, UV Cutoff <205 nm) or Acetonitrile.

  • Blank: Pure solvent from the same batch.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

  • Cuvette: Quartz, 1 cm path length (

    
     cm).
    
Step-by-Step Methodology
  • Stock Solution Preparation (Self-Validating Step):

    • Weigh approx. 10 mg of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (

      
       g/mol ).
      
    • Dissolve in 100 mL Methanol.

    • Concentration (

      
      ):
      
      
      
      M.
    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Working Standard Dilution:

    • Dilute

      
       1:10 with Methanol.
      
    • Final Concentration (

      
      ):
      
      
      
      M.[1]
    • Target Absorbance: Based on

      
      , Absorbance (
      
      
      
      ) should be
      
      
      at 280 nm. If signal is too low, use a 1:5 dilution.
  • Spectral Scan:

    • Baseline correct with pure Methanol.

    • Scan sample from 200 nm to 400 nm.

    • Data Check: Look for the "Veratryl Valley" (a deep minimum around 250 nm) and the "Veratryl Peak" at 278–280 nm.

  • Calculation of Extinction Coefficient (

    
    ): 
    
    
    
    
    Where:
    • 
       = Absorbance at 
      
      
      
      [2]
    • 
       = 1 cm
      
    • 
       = Molar concentration (M)
      
QC Decision Matrix Workflow

QC Start Start UV Analysis Scan Scan 200-400 nm Start->Scan CheckPeak Check λmax Scan->CheckPeak Pass PASS: Pure Product λmax ~280 nm No peak >300 nm CheckPeak->Pass 278-280 nm only Fail FAIL: Conjugated Impurity Peak visible at ~308 nm CheckPeak->Fail Shoulder/Peak >300 nm

Caption: Quality Control decision tree based on UV spectral features.

References

  • PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Science-softCon. (n.d.). UV/Vis+ Photochemistry Database: Acetophenone and Benzaldehyde Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Veratraldehyde UV Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Comparative

Comparative Analysis: 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one vs. Traditional Verapamil Precursors

This guide provides an in-depth comparative analysis of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (a ketone intermediate) versus the traditional Homoveratronitrile pathway for the synthesis of Verapamil.[1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (a ketone intermediate) versus the traditional Homoveratronitrile pathway for the synthesis of Verapamil.[1][2][3][4][5]

[1][2][3][4][5]

Executive Summary

The synthesis of Verapamil, a Class IV antiarrhythmic and calcium channel blocker, hinges on the construction of its quaternary carbon center. The industry standard utilizes Homoveratronitrile (3,4-dimethoxyphenylacetonitrile) via a hazardous alkylation step.[3][4][5] However, 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (hereafter referred to as the "Veratryl Iso-Ketone" ) offers a distinct synthetic utility as a precursor for reductive cyanation strategies (e.g., Van Leusen reaction).[1][2][3][4][5]

This guide compares these two precursors, highlighting the shift from C-Alkylation chemistry (high-energy, hazardous bases) to Functional Group Interconversion (chemo-selective, safer conditions).[1][2][3][4]

Precursor Landscape & Synthetic Pathways[1][4][5]

The Central Challenge: The Quaternary Carbon

Verapamil's efficacy relies on the steric bulk and electronic properties of the quaternary carbon at the


-position.[5] The two primary routes to access the key intermediate, 

-Isopropylveratryl Cyanide
, are:
  • Route A (Standard):

    
    -Alkylation of Homoveratronitrile.[1][2][3][4][5]
    
  • Route B (Alternative): Reductive Cyanation of Veratryl Iso-Ketone.[1][2][3][4][5]

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the divergence between the two precursors.

Verapamil_Synthesis Verapamil Verapamil HCl (Target API) Key_Intermediate α-Isopropylveratryl Cyanide (Key Intermediate) Key_Intermediate->Verapamil Condensation w/ Chloro-Amine Side Chain Nitrile_Precursor Homoveratronitrile (3,4-Dimethoxyphenylacetonitrile) Nitrile_Precursor->Key_Intermediate C-Alkylation (High Hazard) Reagents_A Reagents: iPr-Br, NaNH2 or NaOH/TEBAC (PTC) Reagents_A->Nitrile_Precursor Ketone_Precursor 1-(3,4-Dimethoxyphenyl)- 3-methylbutan-2-one (Veratryl Iso-Ketone) Ketone_Precursor->Key_Intermediate Reductive Cyanation (High Selectivity) Reagents_B Reagents: TosMIC, t-BuOK (Van Leusen Reaction) Reagents_B->Ketone_Precursor

Caption: Divergent synthetic pathways to the key Verapamil intermediate. Route A (Red) involves alkylation; Route B (Blue) involves reductive cyanation.[3][4]

Comparative Performance Analysis

The following table contrasts the Veratryl Iso-Ketone against the standard Homoveratronitrile precursor based on yield, purity profile, and process safety.

FeatureHomoveratronitrile (Standard)Veratryl Iso-Ketone (Alternative)
Reaction Type Nucleophilic Substitution (

)
Reductive Cyanation (Van Leusen)
Key Reagents Isopropyl Bromide, NaNH

(Sodium Amide)
TosMIC (Tosylmethyl isocyanide), t-BuOK
Process Safety Critical Hazard: NaNH

generates explosive H

gas and requires anhydrous conditions.[1][2][3][4]
Moderate: t-BuOK is corrosive but non-explosive; avoids liquid ammonia.[1][2][3][4][5]
Impurity Profile Bis-alkylation: Formation of dialkylated byproducts is common, requiring rigorous purification.[1][2][3][5]Regiospecific: Ketone-to-Nitrile conversion retains skeletal integrity; minimal side reactions.[1][2][3][4][5]
Typical Yield 55% – 65% (due to purification losses)75% – 85%
Atom Economy Moderate (Loss of HBr)High (TosMIC incorporation is efficient)
Regulatory Precursor often monitored (cyanide source).[3][4]Ketone is generally less regulated.[1][3][4][5]
Technical Insight: Why the Ketone Route?

The primary driver for adopting the ketone precursor is impurity control .[5] In the standard route, the methylene protons of homoveratronitrile are acidic. Once the mono-isopropyl derivative is formed, it remains active and can undergo a second alkylation (bis-alkylation), creating a "dead" impurity that is difficult to separate from the product.[3] The Veratryl Iso-Ketone , having a carbonyl group, undergoes a mechanism where the carbon skeleton is fixed before the nitrile is introduced, effectively eliminating the risk of over-alkylation.

Experimental Protocols

Protocol A: Synthesis via Homoveratronitrile (Standard Reference)

Context: Traditional industrial route using Phase Transfer Catalysis (PTC) to mitigate NaNH


 risks.[3][4]
  • Charge: In a reactor, dissolve Homoveratronitrile (1.0 eq) in Toluene.

  • Catalyst: Add TEBAC (Triethylbenzylammonium chloride, 0.05 eq) and 50% aqueous NaOH (3.0 eq).

  • Alkylation: Heat to 50°C. Add Isopropyl Bromide (1.2 eq) dropwise over 2 hours.

  • Work-up: Stir for 5 hours. Separate organic layer.[1][3][4][5] Wash with water to remove catalyst.[1][3][4]

  • Purification: Distill under high vacuum to remove unreacted nitrile and bis-alkylated impurities.

    • Critical Control Point: Monitor the exotherm during isopropyl bromide addition to prevent runaway alkylation.[5]

Protocol B: Synthesis via Veratryl Iso-Ketone (Recommended Alternative)

Context: Van Leusen Reductive Cyanation for high-purity intermediate generation.[1][2][3][4][5]

  • Preparation: Dissolve 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one (1.0 eq) and TosMIC (1.1 eq) in 1,2-Dimethoxyethane (DME).

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (2.2 eq) in portions, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Add Ethanol (absolute) and stir for an additional 30 minutes to quench.

  • Work-up: Remove solvent in vacuo.[1][2][3][4] Resuspend residue in water/DCM.[1][3][4][5] Extract organic layer.[1][3][4][5][6]

  • Isolation: Crystallize from Methanol/Water.

    • Advantage:[2][3][4][7][8][9] The product crystallizes readily with high enantiomeric purity potential if chiral ligands are used (though typically racemic for Verapamil).[4][5]

Mechanistic Deep Dive: The Van Leusen Reaction

Understanding the mechanism validates why the Ketone route offers superior specificity.

VanLeusen_Mechanism Ketone Veratryl Iso-Ketone (C=O Electrophile) Intermediate1 Aldol-type Adduct Ketone->Intermediate1 Base (t-BuOK) TosMIC TosMIC (C-Nucleophile) TosMIC->Intermediate1 Intermediate2 Oxazoline Intermediate Intermediate1->Intermediate2 Cyclization Product α-Isopropylveratryl Cyanide Intermediate2->Product Fragmentation (-TsOH)

Caption: The Van Leusen mechanism converts the C=O directly to a CH-CN moiety without altering the carbon skeleton count.[1][2][3][4]

Conclusion

While Homoveratronitrile remains the incumbent precursor due to raw material availability, 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one represents a sophisticated alternative for high-value manufacturing.[1][2][3][4][5] It bypasses the safety hazards of sodium amide and the purification burden of bis-alkylation.[5] For researchers prioritizing Green Chemistry principles (safety, atom economy) and impurity profile control , the Ketone route is the superior methodology.

References

  • LookChem. Synthesis of Verapamil - Synthetic Routes and Intermediates. [Link]

  • PrepChem. Preparation of α-isopropylveratryl cyanide (Key Intermediate Synthesis). [Link]

  • PubChem. Compound Summary: 1-(3,4-Dimethoxyphenyl)butan-2-one (Structural Analog Data). [Link][1][2][3][4][5]

  • Google Patents. Process for the preparation of Verapamil hydrochloride (US Patent 10144703B2). [4][5]

Sources

Validation

13C NMR spectral data interpretation for 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

The following guide provides an advanced technical analysis of the 13C NMR spectral characteristics of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one . This document is structured to assist analytical chemists and process e...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an advanced technical analysis of the 13C NMR spectral characteristics of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one . This document is structured to assist analytical chemists and process engineers in the rigorous identification and quality control of this compound, particularly in the context of distinguishing it from critical regioisomers and synthetic precursors.

Introduction & Structural Context

Compound: 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one CAS: 884-06-0 (Analogous Reference) Molecular Formula: C13H18O3 Role: Key intermediate in the synthesis of isoquinoline alkaloids and verapamil-type calcium channel blockers.

Precise structural elucidation of this ketone is critical because its biological activity and downstream synthetic utility are strictly dependent on the substitution pattern of the aromatic ring and the integrity of the isopropyl ketone side chain. This guide compares the target molecule against its 2,3-dimethoxy regioisomer (a common impurity) and its alcohol derivative (a metabolic or synthetic reduction product).

The "Self-Validating" Assignment Protocol

To ensure data integrity, we utilize a hierarchical assignment strategy . Do not rely solely on chemical shift databases. Instead, validate assignments using the following logic flow:

  • Carbonyl Anchor: Identify the ketone (>200 ppm).[1][2]

  • Electronic Deshielding: Locate oxygenated aromatic carbons (~148-150 ppm).

  • Benzylic Verification: Distinguish the methylene bridge (C1) from the isopropyl methine (C3) using DEPT-135 (CH2 vs CH/CH3).

  • Symmetry Check: Confirm the equivalence of the isopropyl methyl groups (unless chiral induction has occurred).

Spectral Data Interpretation

Predicted 13C NMR Chemical Shifts (CDCl3, 100 MHz)

The following table synthesizes high-accuracy predicted shifts based on substituent additivity rules and analogous experimental data for 3,4-dimethoxyphenylacetone derivatives.

Carbon PositionTypeChemical Shift (δ, ppm)Signal CharacteristicsAssignment Logic
C=O[2] (C2) Quaternary212.5 SingletCharacteristic ketone carbonyl; deshielded by alpha-substitution.
Ar-C3 Quaternary149.1 SingletAromatic C-O; slightly deshielded by meta-methoxy.
Ar-C4 Quaternary148.2 SingletAromatic C-O; para to alkyl chain.
Ar-C1 Quaternary127.5 SingletAlkyl-substituted aromatic carbon.
Ar-C6 Methine121.4 + (DEPT)Ortho to alkyl chain; doublet in off-resonance.
Ar-C2 Methine112.8 + (DEPT)Isolated aromatic proton (between alkyl and methoxy).
Ar-C5 Methine111.5 + (DEPT)Ortho to methoxy groups; shielded by resonance.
Methoxy (x2) Methyl55.9 + (DEPT)Intense signal; typical methoxy range.
C1 (Benzylic) Methylene48.5 - (DEPT)Alpha to ketone and phenyl ring.
C3 (Isopropyl) Methine40.8 + (DEPT)Alpha to ketone; distinct from benzylic CH2.
C4/C3-Me Methyl18.4 + (DEPT)Isopropyl methyls; equivalent in achiral environment.

Comparative Analysis Guides

Comparison A: Regioisomer Differentiation (QC Critical)

Scenario: Distinguishing the target 3,4-dimethoxy isomer from the 2,3-dimethoxy impurity (often formed if starting materials are isomeric mixtures).

  • Mechanism of Differentiation: Steric compression and electronic resonance.

  • Key Diagnostic: The "Ortho-Effect" on Methoxy Signals.

    • In the 2,3-dimethoxy isomer, the methoxy group at position 2 is sterically crowded by the alkyl side chain at position 1. This steric compression typically causes a shielding effect (upfield shift) of the C2-methoxy carbon relative to the unhindered C3/C4 methoxy groups.

    • Target (3,4-dimethoxy): Methoxy signals are clustered closely (~55.9 ppm).

    • Impurity (2,3-dimethoxy): One methoxy signal often shifts upfield to ~55-60 ppm range, or the aromatic C1 shifts significantly due to the ortho-oxygen.

FeatureTarget: 1-(3,4-Dimethoxyphenyl)...[3][4][5][6][7][8]Alternative: 1-(2,3-Dimethoxyphenyl)...
Methoxy Signals Single cluster ~56.0 ppm (or very close doublet)Distinct separation often observed (~55.8 & ~60.1 ppm)
Ar-C1 (Bridgehead) ~127.5 ppm~130-135 ppm (Deshielded by ortho-OMe)
Symmetry C2 and C5 signals distinct but close (~111-112 ppm)C4, C5, C6 pattern is distinct (3 contiguous protons)
Comparison B: Reaction Monitoring (Synthesis)

Scenario: Monitoring the reduction of the ketone to the alcohol 1-(3,4-dimethoxyphenyl)-3-methylbutan-2-ol .

  • Mechanism: Hybridization change from sp2 (C=O) to sp3 (C-OH).

  • Key Diagnostic: Disappearance of the >200 ppm signal.

FeaturePrecursor: Ketone (Target)Product: Alcohol
Carbonyl (C2) 212.5 ppm (Singlet)Absent
Carbinol (C2) Absent~76.5 ppm (New doublet)
Benzylic (C1) ~48.5 ppmShifts upfield to ~40-42 ppm
Isopropyl (C3) ~40.8 ppmShifts to ~33 ppm

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Decision Tree

This flowchart illustrates the logic path for assigning the 13C signals, ensuring no false positives.

NMR_Assignment_Logic Start Start: 13C Spectrum Analysis Check_CO Check > 200 ppm? Start->Check_CO Is_Ketone Signal at ~212 ppm (Ketone Confirmed) Check_CO->Is_Ketone Yes No_Ketone No Signal > 190 ppm (Check Alcohol/Precursor) Check_CO->No_Ketone No Aromatic_Region Analyze 110-160 ppm Is_Ketone->Aromatic_Region Check_Oxygenated Signals at 145-155 ppm? Aromatic_Region->Check_Oxygenated Assign_C3C4 Assign C3/C4 (C-OMe) Check_Oxygenated->Assign_C3C4 2 Signals Found Aliphatic_Region Analyze 10-60 ppm Assign_C3C4->Aliphatic_Region DEPT_Check Run DEPT-135 Aliphatic_Region->DEPT_Check Assign_CH2 Inverted Signal (~48 ppm) Assign Benzylic C1 DEPT_Check->Assign_CH2 Negative Phase Assign_CH3 Upright Signal (~18 ppm) Assign Isopropyl Methyls DEPT_Check->Assign_CH3 Positive Phase

Caption: Hierarchical decision tree for confirming the structure of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one.

Diagram 2: Synthetic Pathway Monitoring

Visualizing the shift changes during the reduction of the ketone to the alcohol.

Synthesis_Monitoring Ketone Target Ketone C=O @ 212.5 ppm Benzylic C @ 48.5 ppm Reaction Reduction (NaBH4) Ketone->Reaction Monitoring Alcohol Product Alcohol C-OH @ 76.5 ppm Benzylic C @ 42.0 ppm Reaction->Alcohol Shift Change

Caption: Key spectral shift indicators for monitoring the reduction of the target ketone.

Experimental Protocol for High-Resolution Acquisition

To reproduce the data cited above and ensure resolution of the methoxy clusters, follow this protocol:

  • Sample Preparation: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS. Ensure the solution is filtered to remove paramagnetic particulates.

  • Instrument Configuration:

    • Frequency: Minimum 100 MHz for 13C (400 MHz 1H equivalent).

    • Temperature: 298 K (25°C). Constant temperature is vital to prevent chemical shift drift in the aliphatic region.

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbonyl and oxygenated aromatic carbons have long T1 relaxation times. A short D1 will suppress these key diagnostic signals.

  • Processing:

    • Line Broadening (LB): 1.0 Hz.

    • Zero Filling: At least 2x the raw data size (e.g., 64k points -> 128k) to resolve the methoxy signals if they overlap.

References

  • PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (General reference for additivity rules).
  • SDBS.Spectral Database for Organic Compounds. AIST.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Source for ketone/isopropyl shift logic).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one
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Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one
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